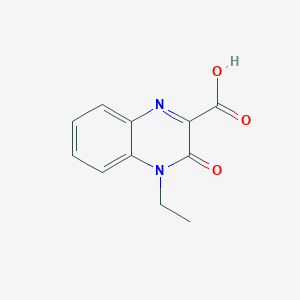
N-(2-(1H-pyrrol-1-yl)ethyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives involves various chemical reactions, including the formation of pyridine-2(1H)-thiones and the cyclization to thieno[2,3-b]pyridine derivatives. For example, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react to form 6-thio-N-1-naphthyl-nicotinamides derivatives, showcasing a method for synthesizing complex nicotinamide derivatives (Hussein et al., 2009).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be analyzed through crystallography and spectroscopic methods. For instance, the title compound, N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide, displays a trans conformation of pyridin-3-yl groups, with a detailed analysis of N—H⋯N and C—H⋯O=C interactions forming a layer arrangement in the crystal (Quiroa-Montalván et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving nicotinamide derivatives include cyclization and interactions with various reagents. For example, the thermally-controlled chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with sodium borohydride produces different nicotinamide derivatives depending on the reaction conditions, illustrating the chemical versatility and reactivity of these compounds (Goto et al., 1987).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as crystallinity and molecular interactions, can be elucidated through structural analysis. The study on N-(4-bromophenyl)-5,6-dichloronicotinamide, for instance, reveals insights into intermolecular hydrogen bonding and the planar nature of the molecules, which are critical for understanding the physical characteristics of these compounds (Jethmalani et al., 1996).
Applications De Recherche Scientifique
Biological Significance and Chemical Applications
Nicotinamide Derivatives in Biological Systems : Nicotinamide derivatives play a crucial role in the metabolism of all living cells, particularly as components of NAD and NADP, essential coenzymes in redox reactions. Research on these derivatives, such as N-methylnicotinamide and others, has explored their roles in pellagra prevention and their metabolic pathways in mammals, insects, and bacteria, highlighting their biochemical importance and therapeutic potential (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemoselective Reduction and Novel Compounds : Studies have investigated the chemoselective reduction of pyridine derivatives, yielding novel compounds with potential in further chemical synthesis and applications in drug development (Goto, Saito, & Sato, 1987). These findings could inform synthetic approaches involving N-(2-(1H-pyrrol-1-yl)ethyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide.
Fluorescent Analog of Nicotinamide Adenine Dinucleotide : The development of fluorescent analogs of nicotinamide adenine dinucleotide opens new avenues for studying enzymatic activities and coenzyme interactions within biological systems, offering tools for biochemical research and diagnostic applications (Barrio, Secrist, & Leonard, 1972).
Corrosion Inhibition : Nicotinamide derivatives have been evaluated for their corrosion inhibition properties on metals, demonstrating the chemical versatility and application potential of these compounds in industrial settings (Chakravarthy, Mohana, & Kumar, 2014).
Propriétés
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-15-11-13(16(22)19-5-8-21-6-1-2-7-21)12-20-17(15)24-14-3-9-23-10-4-14/h1-2,6-7,11-12,14H,3-5,8-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBILTYLACCYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)
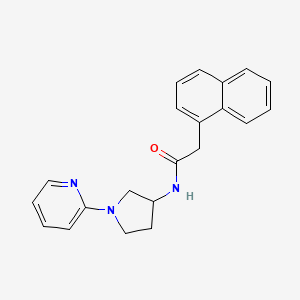
![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)
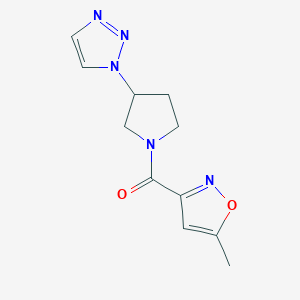
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)
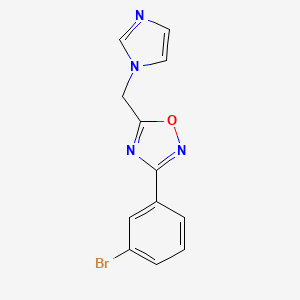
![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
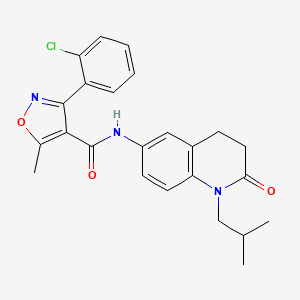
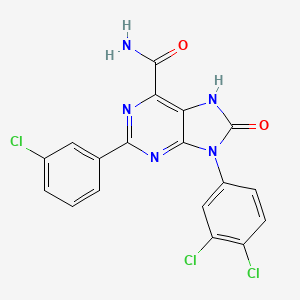
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
